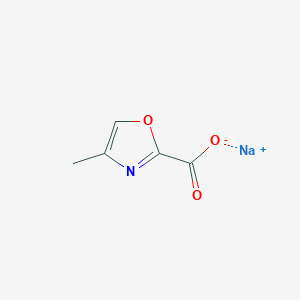
Sodium 4-methyl-1,3-oxazole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 4-methyl-1,3-oxazole-2-carboxylate is a chemical compound with diverse applications in scientific research. Its unique properties make it an excellent candidate for various studies, enabling advancements in fields like medicine, materials science, and catalysis. The compound has a molecular weight of 149.08 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the Inchi Code: 1S/C5H5NO3.Na/c1-3-2-9-4 (6-3)5 (7)8;/h2H,1H3, (H,7,8);/q;+1/p-1 . This indicates that the compound is a sodium salt of a carboxylic acid, with a methyl group attached to the 4th position of the oxazole ring .Chemical Reactions Analysis
The chemical reactions involving oxazole derivatives often involve nucleophilic induced fragmentation of the oxazole carboxamide bond . The electron density from the aryl amine is delocalized into the oxazole ring, making the amide carbonyl susceptible to nucleophilic attack .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The compound is stable under normal shipping temperatures .Aplicaciones Científicas De Investigación
Novel Synthetic Approaches
Pd-Catalyzed Desulfitative Arylation
Tang et al. (2017) developed a novel method for the synthesis of 2,5-diarylated oxazole-4-carboxylates via desulfitative arylation, using sodium arylsulfinates and oxygen as the sole oxidant. This method provides a new pathway for synthesizing diarylated oxazole derivatives, showcasing the versatility of oxazole carboxylates in organic synthesis (Tang et al., 2017).
Fluorescent Probes and Photophysical Studies
Synthesis and Photophysical Properties
Ferreira et al. (2010) reported the high-yield synthesis of several 2,5-disubstituted oxazole-4-carboxylates, highlighting their potential as fluorescent probes. The study explored the photophysical properties of these compounds, suggesting their applicability in materials science and biological imaging (Ferreira et al., 2010).
Anticancer Activity
Synthesis and Anticancer Activity of Sulfonyl Derivatives
A series of 2-aryl 5-sulfonyl-1,3-oxazole-4-carboxylates were synthesized and screened for their anticancer activity against various cancer cell lines by Pilyo et al. (2020). One compound, in particular, showed potent cytotoxic activity, indicating the therapeutic potential of oxazole derivatives in cancer treatment (Pilyo et al., 2020).
Chemical Reactivity and Ligand Synthesis
Facile Preparation and Reactivity
Murai et al. (2010) described a 2-step synthesis of oxazole-4-carboxylates from aldehydes, utilizing 3-oxazoline-4-carboxylates as intermediates. This method exemplifies the chemical reactivity of oxazole derivatives and their utility in synthesizing complex molecules (Murai et al., 2010).
Material Science and Coordination Chemistry
Synthesis of a Zn(II) Complex
Kang et al. (2006) synthesized a novel Zn(II) complex featuring bis(oxazoline)-N-carboxylate, demonstrating C–H⋯Cl–Zn hydrogen bonding. This work provides insight into the design of metal-organic frameworks (MOFs) and coordination compounds for material science applications (Kang et al., 2006).
Safety and Hazards
The compound is classified under the GHS07 hazard class . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin, eyes, and clothing, and ensuring adequate ventilation .
Direcciones Futuras
Oxazole derivatives have gained attention in recent times due to their increasing importance in the field of medicinal chemistry . They are part of a large number of drugs and biologically relevant molecules . Therefore, the development of robust synthetic methods for the generation of a diverse collection of oxazole molecules can accelerate the drug discovery program .
Relevant Papers The relevant papers retrieved discuss the synthesis, properties, and biological activities of oxazole derivatives . They highlight the potential application of metal-free synthetic routes for the synthesis of isoxazoles with significant biological interests . A comprehensive review on the therapeutic potentials of oxazole scaffolds, which are valuable for medical applications, has also been published .
Mecanismo De Acción
Target of Action
Sodium 4-methyl-1,3-oxazole-2-carboxylate is a chemical compound that interacts with various targets. Oxazole derivatives, to which this compound belongs, are known to interact with a wide range of biological targets .
Mode of Action
The mode of action of this compound involves its interaction with its targets. The electron density from the aryl amine is delocalized into the oxazole ring, making the amide carbonyl susceptible to nucleophilic attack . This interaction leads to changes in the target, which can result in various biological effects.
Biochemical Pathways
this compound can affect various biochemical pathways. Oxazole derivatives are known to influence a wide range of biochemical pathways .
Result of Action
Oxazole derivatives are known to have a wide range of molecular and cellular effects .
Propiedades
IUPAC Name |
sodium;4-methyl-1,3-oxazole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO3.Na/c1-3-2-9-4(6-3)5(7)8;/h2H,1H3,(H,7,8);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUCKLOIUTYDZMS-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC(=N1)C(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4NNaO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2137530-82-4 |
Source


|
| Record name | sodium 4-methyl-1,3-oxazole-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(E)-N-[(3,4-dichlorophenyl)methyl]-3-[4-(3-fluoropropoxy)phenyl]prop-2-enamide](/img/structure/B2630703.png)

![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2630708.png)



![ethyl 2-[({[5,7-bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}acetyl)amino]-4,5,6,6a-tetrahydro-3aH-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2630714.png)
![N-[(1R,6R)-6-Methylcyclohex-3-en-1-yl]prop-2-enamide](/img/structure/B2630715.png)
![2-(3-ethoxy-2-hydroxyphenyl)-9-methyl-3H-chromeno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2630716.png)
